molecular formula C14H13N3 B073137 1-Benzyl-1H-indazol-5-amine CAS No. 23856-21-5

1-Benzyl-1H-indazol-5-amine

Cat. No. B073137
CAS RN: 23856-21-5
M. Wt: 223.27 g/mol
InChI Key: BQUSMTPKYUILPD-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazol-5-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. It belongs to the indazole class, which are heterocyclic aromatic organic compounds. Indazoles are notable for their presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of indazole derivatives, including compounds similar to 1-Benzyl-1H-indazol-5-amine, often involves methods such as copper-catalyzed cyclizations, palladium-catalyzed domino reactions, and 1,3-dipolar cycloadditions. For example, a method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles has been developed using ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids via copper-catalyzed amination (Viña, del Olmo, López-Pérez, & San Feliciano, 2007).

Molecular Structure Analysis

Indazole derivatives typically exhibit interesting molecular conformations, as evidenced by crystallographic studies. For instance, the study of a compound structurally related to 1-Benzyl-1H-indazol-5-amine revealed an antiperiplanar conformation of terminal groups and formation of two-dimensional networks via intermolecular hydrogen bonds (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

Indazole derivatives engage in various chemical reactions, reflecting their versatility in organic synthesis. For example, 1,3,5-triphenylhexahydro-1,3,5-triazine, a compound used in the synthesis of benzoxazine monomers and oligomers, demonstrates the dynamic behavior and reactivity of such compounds (Brunovska, Liu, & Ishida, 1999).

Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis of Indazoles

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
  • Methods of Application : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Safety And Hazards

1-Benzyl-1H-indazol-5-amine is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers. Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

While specific future directions for 1-Benzyl-1H-indazol-5-amine are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide range of medicinal applications . Further exploration of the medicinal properties of indazole, including 1-Benzyl-1H-indazol-5-amine, is expected in the future .

properties

IUPAC Name

1-benzylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSMTPKYUILPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178558
Record name 1H-Indazol-5-amine, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-indazol-5-amine

CAS RN

23856-21-5
Record name 1-(Phenylmethyl)-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23856-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-5-amine, 1-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-5-amine, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 500 mL Parr hydrogenator bottle was charged with 1-benzyl-5-nitroindazole (30.4 g, 120 mmol), absolute ethanol (240 mL) and 5% platinum on carbon (1.5 g, 50% wet). The bottle was placed on a Parr hydrogenation apparatus, the bottle pressurized with hydrogen to 50 psi and the bottle shook until the uptake of hydrogen ceased. The contents of the bottle were then transferred to a 1 L round bottomed flask, warmed to approximately 60° C. under nitrogen and rapidly filtered through a celite pad. The filter cake was washed with ethanol (100 mL). Water (250 mL) was then added to the filtrate and the resulting suspension stirred for 4 hours in an ice bath. The resulting solids were isolated by filtration, and the solids dried on the pump for 1 h. Three additional reduction runs were carried out under identical conditions. The four separate batches of material were then combined to give 87.4 g of crude material, which was re-crystallized from ethyl acetate (900 mL). Filtration and drying under reduced pressure (1 mmHg) afforded 65.0 g (59%) of the title compound as a light yellow solid.
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59%

Synthesis routes and methods III

Procedure details

7.61 g (136 mmol, 5 equiv) of Iron powder (4.03 g, 72.1 mmol) was added slowly to the solution of 1-Benzyl-5-nitro-1H-indazole (6.9 g, 27.2 mmol) in acetic acid (200 mL). After stirring at room temperature overnight, the reaction mixture became milky with formation of a white precipitate. The precipitate was filtered off and the filtrate was concentrated to ca. 20 mL. The residue was diluted with water (200 mL) and neutralized by slow addition of sodium hydroxide. The mixture was then extracted with ethyl acetate (500×5 mL). The organic layer were combined, dried over sodium sulfate, filtered and concentrated to dryness to afford 1-benzyl-1H-indazol-5-ylamine (5.23 g, 82%) as a brown solid. 1H NMR (DMSO-d6): δ 7.72 (s, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.24–7.14 (m, 5H), 6.74 (m, 2H), 5.49 (s, 2H), 4.80 (br, 2H). ES-LCMS: RT=0.93 min; [M+H]+=224.2.
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6.9 g
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200 mL
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